molecular formula C25H42N2O6 B12336087 Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one CAS No. 53504-41-9

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one

Cat. No.: B12336087
CAS No.: 53504-41-9
M. Wt: 466.6 g/mol
InChI Key: ZECDNEGVMOSZJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps:

    Preparation of Butane-1,4-diol: This can be synthesized through the hydrogenation of maleic anhydride or succinic acid.

    Synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: This involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then further reacted with formaldehyde and hydrogen cyanide.

    Formation of Oxepan-2-one: This is typically synthesized through the ring-opening polymerization of ε-caprolactone.

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures up to 10 atm.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butane-1,4-diol can undergo oxidation to form butyrolactone.

    Reduction: The isocyanate groups can be reduced to amines.

    Substitution: The isocyanate groups can react with alcohols to form urethanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Alcohols and amines are typical reagents for substitution reactions.

Major Products

    Oxidation: Butyrolactone

    Reduction: Amines

    Substitution: Urethanes

Scientific Research Applications

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.

    Biology: Employed in the development of biodegradable polymers for medical applications.

    Medicine: Utilized in drug delivery systems and tissue engineering.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The compound exerts its effects primarily through the formation of urethane linkages. The isocyanate groups react with hydroxyl groups to form urethane bonds, which are crucial in the formation of polyurethanes. These reactions typically involve nucleophilic attack on the carbon of the isocyanate group, followed by the formation of a stable urethane linkage.

Comparison with Similar Compounds

Similar Compounds

  • Hexanedioic acid, polymer with butanediol and 1,1’-methylenebis(4-isocyanatocyclohexane)
  • 1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane), methyloxirane, and oxirane

Uniqueness

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is unique due to its specific combination of functional groups, which allows for the formation of highly cross-linked and durable polymeric materials. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.

Properties

CAS No.

53504-41-9

Molecular Formula

C25H42N2O6

Molecular Weight

466.6 g/mol

IUPAC Name

butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one

InChI

InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2

InChI Key

ZECDNEGVMOSZJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO

Related CAS

53504-41-9

Origin of Product

United States

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